molecular formula C5H2F2O2S B6215175 3,4-difluorothiophene-2-carboxylic acid CAS No. 2731006-78-1

3,4-difluorothiophene-2-carboxylic acid

Cat. No.: B6215175
CAS No.: 2731006-78-1
M. Wt: 164.1
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Description

3,4-Difluorothiophene-2-carboxylic acid is a fluorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the thiophene ring and a carboxylic acid group at the 2 position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient fluorination and carboxylation.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3,4-difluorothiophene-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

  • 3-Fluorothiophene-2-carboxylic acid
  • 4-Fluorothiophene-2-carboxylic acid
  • 2,5-Difluorothiophene-3-carboxylic acid

Comparison: 3,4-Difluorothiophene-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which significantly affects its electronic properties and reactivity compared to other fluorinated thiophene derivatives. This unique substitution pattern can lead to different biological activities and chemical behaviors, making it a valuable compound for specialized applications .

Properties

CAS No.

2731006-78-1

Molecular Formula

C5H2F2O2S

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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